molecular formula C21H27Cl2NO2 B1385554 N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline CAS No. 1040688-99-0

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline

Cat. No.: B1385554
CAS No.: 1040688-99-0
M. Wt: 396.3 g/mol
InChI Key: GYOROTWUICRJEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline has several scientific research applications:

    Proteomics Research: The compound is used to study protein interactions and functions.

    Biological Studies: It is employed in biological assays to investigate cellular processes.

    Medicinal Chemistry: The compound is explored for its potential therapeutic effects and drug development.

    Industrial Applications: It is used in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, affecting their activity and function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline is unique due to its specific molecular structure, which allows it to interact with a wide range of biological molecules. This makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27Cl2NO2/c1-16(2)11-14-25-19-8-6-18(7-9-19)24-12-3-4-13-26-21-10-5-17(22)15-20(21)23/h5-10,15-16,24H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOROTWUICRJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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